molecular formula C7H9N3O2 B13455945 Methyl 5-(methylamino)pyridazine-3-carboxylate

Methyl 5-(methylamino)pyridazine-3-carboxylate

Cat. No.: B13455945
M. Wt: 167.17 g/mol
InChI Key: SVPOTYCYEOGFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(methylamino)pyridazine-3-carboxylate is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(methylamino)pyridazine-3-carboxylate typically involves the reaction of 5-chloropyridazine-3-carboxylic acid with methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(methylamino)pyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridazine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the ester group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Pyridazine-3-carboxylic acid derivatives.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Substituted pyridazine esters.

Scientific Research Applications

Methyl 5-(methylamino)pyridazine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-(methylamino)pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine-3-carboxylate: Similar structure but lacks the methylamino group.

    Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate: Similar structure with an additional amino group.

    Pyridazinone derivatives: Contain a similar pyridazine ring but with different substituents.

Uniqueness

Methyl 5-(methylamino)pyridazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamino group enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications.

Biological Activity

Methyl 5-(methylamino)pyridazine-3-carboxylate is a heterocyclic compound that has garnered attention for its significant biological activity, particularly in pharmacological contexts. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₇H₈N₄O₂
  • Functional Groups : The compound features a pyridazine ring substituted with a methylamino group and a carboxylate moiety. This unique combination enhances its solubility and reactivity, making it a candidate for various biological applications.

Pharmacological Potential

Research indicates that this compound exhibits several pharmacological activities:

The biological activity of this compound is thought to arise from its ability to interact with specific biological targets:

  • Receptor Modulation : Compounds in this class are known to modulate various receptors, including serotonin and dopamine receptors, which play critical roles in mood regulation and other physiological processes .
  • Enzyme Inhibition : The carboxylate moiety may facilitate interactions with enzymes involved in inflammatory responses or microbial metabolism, contributing to its therapeutic potential .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits potential antimicrobial properties; further studies needed
Anti-inflammatoryRelated compounds show inhibition of inflammatory pathways
Receptor InteractionModulates serotonin and dopamine receptors; potential mood regulation effects

Case Study: Anti-inflammatory Screening

In a study screening various pyridazine derivatives for anti-inflammatory activity, compounds structurally similar to this compound were evaluated for their ability to inhibit NF-κB activation. Results indicated that certain derivatives effectively reduced inflammation markers in vitro, suggesting that further exploration of this compound could yield valuable insights into its therapeutic applications .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

methyl 5-(methylamino)pyridazine-3-carboxylate

InChI

InChI=1S/C7H9N3O2/c1-8-5-3-6(7(11)12-2)10-9-4-5/h3-4H,1-2H3,(H,8,10)

InChI Key

SVPOTYCYEOGFHB-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=NN=C1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.